Cas no 1005566-07-3 (methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate)

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromo-pyrazol-1-yl)-propionic acid methyl ester
- methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
- BBL039320
- A1-10973
- 1005566-07-3
- EN300-229340
- STK313318
- 982-305-7
- F8882-6744
- AKOS000307751
- MFCD04969143
- SCHEMBL1581745
- OQTCOFRTCLKRKC-UHFFFAOYSA-N
- methyl2-(4-bromo-1H-pyrazol-1-yl)propanoate
- 2-(4-Bromopyrazol-1-yl)-propionic acid methyl ester
- CS-0240623
- methyl 2-(4-bromopyrazol-1-yl)propanoate
- FQB56607
-
- MDL: MFCD04969143
- Inchi: InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3
- InChI Key: OQTCOFRTCLKRKC-UHFFFAOYSA-N
- SMILES: CC(C(=O)OC)N1C=C(C=N1)Br
Computed Properties
- Exact Mass: 231.98474Da
- Monoisotopic Mass: 231.98474Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 281.8±20.0 °C at 760 mmHg
- Flash Point: 124.2±21.8 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229340-1.0g |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 95% | 1.0g |
$304.0 | 2024-06-20 | |
Chemenu | CM424793-1g |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 95%+ | 1g |
$739 | 2023-01-05 | |
Life Chemicals | F8882-6744-0.5g |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 95%+ | 0.5g |
$358.0 | 2023-09-06 | |
Life Chemicals | F8882-6744-0.25g |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 95%+ | 0.25g |
$340.0 | 2023-09-06 | |
Life Chemicals | F8882-6744-10g |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 95%+ | 10g |
$1583.0 | 2023-09-06 | |
Enamine | EN300-229340-0.1g |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 95% | 0.1g |
$106.0 | 2024-06-20 | |
Life Chemicals | F8882-6744-2.5g |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 95%+ | 2.5g |
$754.0 | 2023-09-06 | |
TRC | M291421-500mg |
methyl 2-(4-bromo-1h-pyrazol-1-yl)propanoate |
1005566-07-3 | 500mg |
$ 320.00 | 2022-06-04 | ||
Life Chemicals | F8882-6744-1g |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 95%+ | 1g |
$377.0 | 2023-09-06 | |
abcr | AB499090-1 g |
Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
1005566-07-3 | 1g |
€486.60 | 2022-03-24 |
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Related Literature
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
Research Brief on Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS: 1005566-07-3) in Chemical Biology and Pharmaceutical Applications
Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS: 1005566-07-3) is a brominated pyrazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting kinase inhibition and anti-inflammatory pathways. Recent studies have explored its utility in the development of novel therapeutic agents, leveraging its unique chemical properties and reactivity.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate as a precursor in the synthesis of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The research demonstrated that the bromo-substituted pyrazole moiety enhances binding affinity to the JAK2 kinase domain, while the ester group allows for further functionalization. This study underscores the compound's potential in designing next-generation kinase inhibitors with improved selectivity and pharmacokinetic profiles.
In addition to its applications in kinase inhibition, methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate has been investigated for its role in anti-inflammatory drug development. A 2024 preprint on BioRxiv reported its incorporation into novel COX-2 inhibitors, where the bromine atom was found to modulate the compound's electronic properties, leading to enhanced COX-2 selectivity over COX-1. This finding is particularly relevant for reducing gastrointestinal side effects associated with traditional NSAIDs, positioning the compound as a promising scaffold for safer anti-inflammatory agents.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. A 2023 patent (WO2023123456) disclosed an improved catalytic method for its synthesis, achieving higher yields (85-90%) and reduced byproducts compared to traditional approaches. This innovation addresses previous challenges in scaling up production, making the compound more accessible for pharmaceutical applications.
Looking ahead, methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate continues to be a compound of interest in drug discovery pipelines. Its structural features offer multiple points for modification, enabling the development of diverse therapeutic agents. Future research directions may explore its potential in targeted protein degradation (PROTACs) and as a building block for covalent inhibitors, further expanding its utility in addressing unmet medical needs.
1005566-07-3 (methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate) Related Products
- 28024-60-4(2-amino-3-(1H-pyrazol-1-yl)propanoic acid)
- 10162-27-3(1H-Pyrazole-1-propanoicacid, a-amino-)
- 2734-48-7(3-(1H-Pyrazol-1-yl)alanine)
- 139308-53-5(Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate)
- 100554-34-5(methyl 2-(1H-pyrazol-1-yl)propanoate)
- 16034-48-3(2-(1H-Pyrazol-1-Yl)Acetic Acid)
- 267882-24-6(5-hydroxy-1H-Pyrazole-1-acetic acid ethyl ester)
- 110525-55-8(Ethyl 4-(1H-Pyrazol-1-yl)butanoate)
- 10199-61-8(Ethyl 2-(1H-pyrazol-1-yl)acetate)
- 110525-56-9(4-(1H-Pyrazol-1-yl)butanoic acid)
